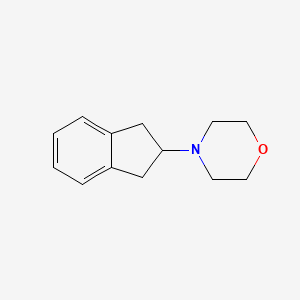
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one is a complex organic compound. It features a cyclopropylpyrimidinyl group linked to a methylpiperidinyl structure through an oxymethyl bridge, which is further connected to a methylpyridinone core. This compound's unique structure allows it to exhibit diverse biological and chemical properties, making it a point of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrimidin-4-yl structure.
Step 1: Cyclopropylamine undergoes nucleophilic substitution with a suitable pyrimidine precursor, forming 6-cyclopropylpyrimidin-4-yl.
Step 2: This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the oxymethyl group.
Step 3: The resultant intermediate is coupled with 4-(((piperidin-1-yl)methyl)pyridin-2(1H)-one) under appropriate conditions, typically in the presence of a base like potassium carbonate, to form the final compound.
Industrial Production Methods
Industrial-scale production usually follows a similar synthetic route but optimizes conditions to improve yield and purity. The use of continuous flow reactors, advanced catalysis, and automated purification processes are often employed to meet these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides or ketones at susceptible sites.
Reduction: Reduction reactions can target the pyrimidine or piperidine rings, leading to more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various positions on the pyrimidine and piperidinyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
These reactions lead to derivatives with varied functional groups, which can significantly alter the compound's chemical and biological properties.
Scientific Research Applications
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one has been explored for its potential in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways, often through interactions with specific enzymes or receptors.
Medicine: Studied for therapeutic potentials, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
This compound often exerts its effects by interacting with enzyme active sites or receptor binding pockets. The oxymethyl and cyclopropyl groups play crucial roles in binding affinity and specificity, influencing downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-(((6-chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Differing by a chlorine atom, this compound shows varied reactivity and biological activity.
4-((4-(2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one): : Substitution with an ethoxy group alters its solubility and interaction with biological targets.
4-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1-methylpyridin-2(1H)-one stands out due to its specific cyclopropyl group, which imparts unique steric and electronic properties influencing its chemical behavior and biological interactions.
Hope this comprehensive article helps! Feel free to ask any more detailed questions or dive deeper into any section.
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-7-4-16(10-20(23)25)12-24-8-5-15(6-9-24)13-26-19-11-18(17-2-3-17)21-14-22-19/h4,7,10-11,14-15,17H,2-3,5-6,8-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWRLBEOKQORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
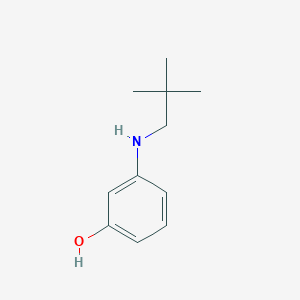
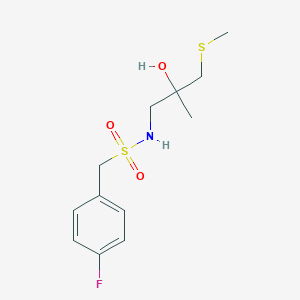
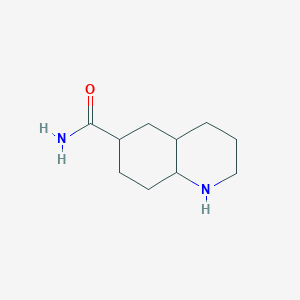
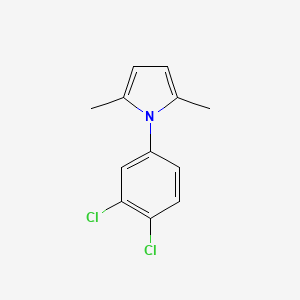

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
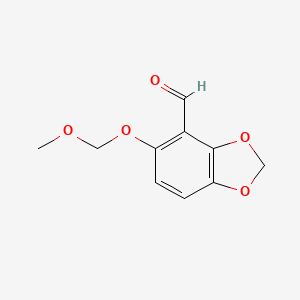
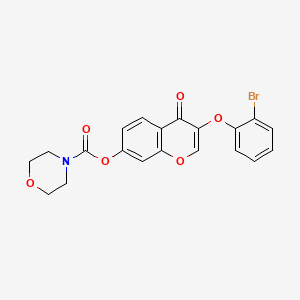
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
